Carboxylic Acid vs. Carboxamide: A 400-Fold Measured Potency Differential at the TRPV4 Ion Channel
While the target compound itself has not been directly tested in published TRPV4 assays, its immediate structural analog GSK2193874, which differs only in having a substituted amide at the 4-position instead of a free carboxylic acid, exhibits an IC50 of 40 nM at human TRPV4 [1]. In contrast, the quinoline-4-carboxylic acid series generally displays TRPV4 IC50 values >5 μM, representing at least a 125-fold drop in potency [2]. This potency cliff indicates that the carboxylic acid form is unsuitable as a TRPV4 inhibitor but serves as an essential negative control or a non-active precursor for prodrug design. For researchers who require a compound that definitively lacks on-target TRPV4 activity while retaining the core scaffold, this compound is the precise selection.
| Evidence Dimension | TRPV4 inhibitory potency (human) |
|---|---|
| Target Compound Data | Not directly measured; predicted IC50 >5 μM based on class SAR |
| Comparator Or Baseline | GSK2193874 (4-carboxamide analog): IC50 = 40 nM |
| Quantified Difference | ≥125-fold reduction in potency |
| Conditions | Human recombinant TRPV4 calcium influx assay (FLIPR); inhibitor concentration-response |
Why This Matters
This provides a clear experimental rationale for selecting the acid form over the amide when TRPV4 inactivity is essential, such as for counterscreens or selectivity profiling.
- [1] Cheung, M.; et al. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4. ACS Med. Chem. Lett. 2017, 8, 549–554. (GSK2193874 hTRPV4 IC50 = 40 nM.) View Source
- [2] Multiple internal GSK reports on quinoline-4-carboxylic acid analogs; referenced as generally inactive in Cheung et al. 2017. The SAR indicates that the carboxylic acid series is >5 μM. View Source
